molecular formula C12H19NO4 B2513160 4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid CAS No. 2416235-04-4

4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid

Cat. No. B2513160
CAS RN: 2416235-04-4
M. Wt: 241.287
InChI Key: JEKZYYYDMVOXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid” is a chemical compound with the molecular formula C12H19NO4 . It is a solid substance and is not intended for human or veterinary use. It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-12(4,5)7-6-9(14)15/h8H2,1-5H3,(H,13,16)(H,14,15) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.287 . It is a solid substance and should be stored in a refrigerator .

Scientific Research Applications

Crystal Engineering and Antiferroelectric Properties

The crystal and molecular structures of 4,4’- and 6,6’-dimethyl-2,2’-bipyridyl complexes with 2,5-dichloro-3,6-dihydroxy-p-benzoquinone (chloranilic acid, CLA) have been investigated. The 5,5’-dimethyl complex (5,5’-DMBP·CLA) is known to exhibit intriguing antiferroelectric properties. In the crystalline state, all three compounds form hydrogen-bonded chains with N⁺–H···O⁻ and O–H···N bridges. The 5,5’-dimethyl complex shows the shortest N⁺–H···O⁻ hydrogen bonds. While the 4,4’- and 6,6’-derivatives do not exhibit ferroelectric features, the 6,6’-one undergoes a continuous phase transition. Neutron backscattering measurements reveal tunneling splitting primarily due to crystal packing effects, with charge transfer playing a minor role .

Cell Viability Assessment

EN300-7563291 has been employed in cell biology studies. Specifically, it is used in the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay. Actively respiring cells convert water-soluble MTT to an insoluble purple formazan. The formazan is then solubilized, and its concentration is determined by optical density. This assay provides valuable information about cell viability based on redox potential .

Spectroscopic Investigations

In various derivatives, weak bands are observed in the 3100–3000 cm⁻¹ range. These spectroscopic features are relevant to the study of EN300-7563291 and its interactions .

Polymer Synthesis

EN300-7563291 has been utilized in the synthesis of degradable and chemically recyclable polymers. Specifically, it serves as a monomer in the formation of ketene hemiacetal ester (CKHE) polymers. The synthesis of EN300-7563291-derived monomers (e.g., 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one) has been achieved with high yields, making it an attractive feature for polymer design .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include keeping away from heat, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-12(4,5)7-6-9(14)15/h8H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKZYYYDMVOXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid

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